Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate
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Overview
Description
Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is a complex organic compound with the molecular formula C24H28N2O5 and a molecular weight of 424.49 g/mol . This compound is characterized by the presence of a piperazine ring, a benzoyl group, and a butoxybenzoyl moiety, making it a versatile molecule in various chemical and biological applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate typically involves the reaction of benzyl acetate with 1-(4-butoxybenzoyl)-3-oxopiperazine under controlled conditions. The reaction is usually carried out in the presence of a suitable solvent, such as dichloromethane or ethanol, and a catalyst, such as triethylamine or pyridine, to facilitate the esterification process .
Industrial Production Methods
In an industrial setting, the production of this compound may involve large-scale batch reactors where the reactants are mixed and heated to the desired temperature. The reaction mixture is then purified using techniques such as distillation, crystallization, or chromatography to obtain the final product with high purity .
Chemical Reactions Analysis
Types of Reactions
Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, where the benzyl group can be replaced by other nucleophiles.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Sodium borohydride in methanol.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzyl derivatives.
Scientific Research Applications
Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate has a wide range of applications in scientific research, including:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Studied for its potential interactions with biological macromolecules.
Medicine: Investigated for its potential therapeutic properties, including anti-inflammatory and analgesic effects.
Industry: Utilized in the production of specialty chemicals and pharmaceuticals.
Mechanism of Action
The mechanism of action of Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit or activate these targets, leading to various biological effects. The exact pathways and molecular targets involved are still under investigation, but it is believed that the compound may modulate signaling pathways related to inflammation and pain .
Comparison with Similar Compounds
Similar Compounds
- Benzyl 2-[1-(4-methoxybenzoyl)-3-oxopiperazin-2-yl]acetate
- Benzyl 2-[1-(4-ethoxybenzoyl)-3-oxopiperazin-2-yl]acetate
- Benzyl 2-[1-(4-propoxybenzoyl)-3-oxopiperazin-2-yl]acetate
Uniqueness
Benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate is unique due to the presence of the butoxy group, which imparts specific physicochemical properties, such as increased lipophilicity and potential for enhanced biological activity compared to its analogs .
Properties
Molecular Formula |
C24H28N2O5 |
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Molecular Weight |
424.5 g/mol |
IUPAC Name |
benzyl 2-[1-(4-butoxybenzoyl)-3-oxopiperazin-2-yl]acetate |
InChI |
InChI=1S/C24H28N2O5/c1-2-3-15-30-20-11-9-19(10-12-20)24(29)26-14-13-25-23(28)21(26)16-22(27)31-17-18-7-5-4-6-8-18/h4-12,21H,2-3,13-17H2,1H3,(H,25,28) |
InChI Key |
ZFOISGVUVDDMJS-UHFFFAOYSA-N |
Canonical SMILES |
CCCCOC1=CC=C(C=C1)C(=O)N2CCNC(=O)C2CC(=O)OCC3=CC=CC=C3 |
Origin of Product |
United States |
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